N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine is a complex organic compound that features a piperidine ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine typically involves multiple steps, starting with the preparation of the piperidine and benzimidazole intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine include:
Brorphine: 1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Metonitazene: N,N-Diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine.
Etazene: 2-(2-(4-ethoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylethan-1-amine.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H28N4O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C22H28N4O2/c1-3-28-21-14-16(8-9-20(21)27-2)15-26-12-10-17(11-13-26)23-22-24-18-6-4-5-7-19(18)25-22/h4-9,14,17H,3,10-13,15H2,1-2H3,(H2,23,24,25) |
InChI Key |
MSZPPOFTOFRJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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